molecular formula C5H12ClF2N B1485125 (4,4-Difluorobutyl)(methyl)amine hydrochloride CAS No. 2098084-62-7

(4,4-Difluorobutyl)(methyl)amine hydrochloride

Cat. No.: B1485125
CAS No.: 2098084-62-7
M. Wt: 159.6 g/mol
InChI Key: QZLSGQCICNBGME-UHFFFAOYSA-N
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Description

(4,4-Difluorobutyl)(methyl)amine hydrochloride: is a chemical compound with the molecular formula C5H12ClF2N . It is a derivative of butylamine where two fluorine atoms are attached to the fourth carbon of the butyl chain, and a methyl group is attached to the nitrogen atom. The hydrochloride salt form enhances its stability and solubility in various solvents.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4,4-difluorobutyl bromide and methylamine .

  • Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (around 50-80°C).

  • Product Isolation: The resulting (4,4-Difluorobutyl)(methyl)amine is then converted to its hydrochloride salt by treating it with hydrochloric acid in an appropriate solvent.

Industrial Production Methods:

  • Batch Process: The compound is synthesized in large reactors under controlled conditions to ensure purity and yield.

  • Purification: The product is purified using techniques like recrystallization or distillation to achieve the desired quality.

Chemical Reactions Analysis

(4,4-Difluorobutyl)(methyl)amine hydrochloride: can undergo various types of chemical reactions:

  • Oxidation: The compound can be oxidized to form 4,4-difluorobutyraldehyde using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) .

  • Reduction: Reduction reactions can convert the compound to 4,4-difluorobutylamine using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .

  • Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, replacing them with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Chromic acid, KMnO4 in acidic medium.

  • Reduction: NaBH4, LiAlH4 in ether.

  • Substitution: Various nucleophiles in polar aprotic solvents.

Major Products Formed:

  • 4,4-Difluorobutyraldehyde: (from oxidation)

  • 4,4-Difluorobutylamine: (from reduction)

  • Various substituted derivatives (from nucleophilic substitution)

Scientific Research Applications

(4,4-Difluorobutyl)(methyl)amine hydrochloride: has several applications in scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in biochemical studies to understand the role of fluorinated compounds in biological systems.

  • Medicine: It may serve as a precursor for the development of pharmaceuticals, particularly those targeting neurological disorders.

  • Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (4,4-Difluorobutyl)(methyl)amine hydrochloride exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as receptors or enzymes , modulating their activity through binding or inhibition.

Molecular Targets and Pathways Involved:

  • Receptors: Binding to specific receptors to elicit a biological response.

  • Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Comparison with Similar Compounds

  • 4,4-Difluorobutylamine

  • N-Methylbutylamine

  • 4,4-Difluorobutyraldehyde

These compounds differ in their functional groups and reactivity, making (4,4-Difluorobutyl)(methyl)amine hydrochloride particularly useful in specific applications where fluorine atoms play a critical role.

Properties

IUPAC Name

4,4-difluoro-N-methylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11F2N.ClH/c1-8-4-2-3-5(6)7;/h5,8H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZLSGQCICNBGME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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